2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Novel Heterocyclic System Synthesis
The interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides has been studied, leading to the formation of previously undescribed methyl-1,6-dioxo-8-((arylamino)carbonyl)-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylates. This process involves a 1,3-dipolar cycloaddition, forming a new heterocyclic system, highlighting the compound's utility in synthesizing complex molecular structures (Medvedevat et al., 2015).
Platelet Aggregation Inhibition
A series of 2-oxopiperazine derivatives demonstrated the ability to inhibit platelet aggregation effectively, with one specific compound showing potent effects and a good dissociation between efficacy and bleeding side effects. This suggests potential applications in treating thrombotic diseases, indicating the compound's importance in medical research for developing new therapeutic agents (Kitamura et al., 2001).
Enantiopure Fused Oxopiperazino-β-lactams
The highly diastereoselective synthesis of fused oxopiperazino-β-lactams through the Staudinger reaction between functionalized ketenes and 5,6-dihydropyrazin-2(1H)-ones has been accomplished. This process yielded 2-oxopiperazine-3-acetic acid derivatives without epimerization, offering a pathway to enantiopure compounds for pharmaceutical applications (Viso et al., 2006).
Cyclization Reactions
Cyclization of cyanamides with methyl 2-(3-oxopiperazin-2-yl)acetate leads to various heterocyclic derivatives, showcasing the versatility of 2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid in synthesizing biologically relevant molecules (Shikhaliev et al., 2008).
properties
IUPAC Name |
2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-19(24)13-18-20(25)21-11-12-22(18)14-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,21,25)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFYTRJCBYKDMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.